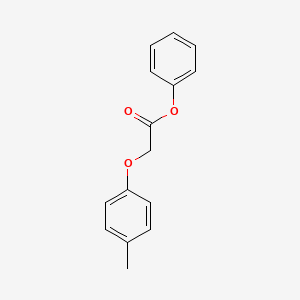

phenyl (4-methylphenoxy)acetate

Descripción

Propiedades

IUPAC Name |

phenyl 2-(4-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-12-7-9-13(10-8-12)17-11-15(16)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSHUODJHDXTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares phenyl (4-methylphenoxy)acetate with key analogs, emphasizing substituent effects on properties:

*Note: Properties for phenyl (4-methylphenoxy)acetate are inferred from structural analogs.

Physicochemical Properties

- Lipophilicity: Ethyl (4-methylphenoxy)acetate has a Log Kow of 2.65, indicating moderate lipophilicity . Replacing the ethyl group with a phenyl (as in phenyl (4-methylphenoxy)acetate) likely increases Log Kow due to the larger aromatic moiety.

- Solubility: Ethyl (4-methylphenoxy)acetate has a water solubility of 253.9 mg/L . The phenyl variant is expected to exhibit lower aqueous solubility, aligning with trends in ester hydrophobicity.

- Thermal Stability: Methyl 4-chlorophenylacetate () and similar esters show stability up to 150–200°C, suggesting phenyl (4-methylphenoxy)acetate would also tolerate moderate heating.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for phenyl (4-methylphenoxy)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via Williamson ether synthesis , where 4-methylphenol reacts with a haloacetate (e.g., methyl chloroacetate) in the presence of a base like potassium carbonate. Reaction optimization includes:

- Solvent selection : Anhydrous acetone or DMF for efficient nucleophilic substitution .

- Base concentration : Excess base (e.g., K₂CO₃) ensures complete deprotonation of the phenol .

- Reflux duration : Extended reflux (8–12 hours) improves conversion, monitored via TLC (hexane:ethyl acetate, 3:1) .

- Purification : Post-reaction extraction with ether and washing with NaOH removes unreacted phenol .

Q. How can researchers ensure the purity of phenyl (4-methylphenoxy)acetate following synthesis?

- Analytical techniques :

- HPLC/GC : Quantify purity using reverse-phase C18 columns or GC-MS with internal standards .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves byproducts .

Q. What are the key physicochemical properties of phenyl (4-methylphenoxy)acetate relevant to experimental design?

- Molecular weight : 240.27 g/mol (calculated from C₁₅H₁₄O₃).

- LogP : ~2.8 (predicted via software), indicating moderate hydrophobicity for solubility in organic solvents .

- Stability : Sensitive to hydrolysis under acidic/basic conditions; store in anhydrous environments .

Advanced Research Questions

Q. What mechanistic insights explain the formation of phenyl (4-methylphenoxy)acetate via nucleophilic substitution?

- Reaction mechanism :

- SN2 pathway : The phenoxide ion (from 4-methylphenol and base) attacks the electrophilic carbon of methyl chloroacetate, displacing chloride .

- Kinetic control : Higher temperatures favor transition-state formation, accelerating reaction rates .

- Computational validation : Density Functional Theory (DFT) studies can model transition states and activation energies .

Q. How do structural modifications at the phenoxy moiety influence the physicochemical properties of phenyl (4-methylphenoxy)acetate derivatives?

- Substituent effects :

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase acidity of the phenolic -OH, altering reaction kinetics .

- Hydrophobic groups (e.g., CF₃): Enhance logP, improving membrane permeability in biological studies .

Q. What strategies resolve contradictions in spectral data for phenyl (4-methylphenoxy)acetate derivatives?

- Multi-technique validation : Cross-validate NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular ions .

- X-ray crystallography : Resolve ambiguous peaks by determining crystal structures .

- Batch-specific analysis : Compare synthetic batches using HPLC retention times and spiking with authentic standards .

Q. How can computational chemistry predict the biological activity of phenyl (4-methylphenoxy)acetate analogs?

- Molecular docking : Screen against target proteins (e.g., enzymes) to predict binding affinities .

- QSAR models : Correlate substituent effects (e.g., Hammett constants) with bioactivity data .

- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using software like SwissADME .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.